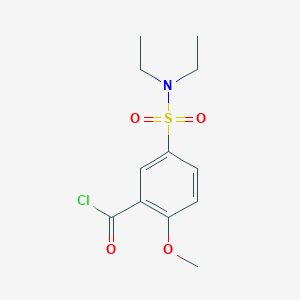
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a diethylsulfamoyl group and a methoxy group attached to a benzoyl chloride core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride typically involves the reaction of 5-(diethylsulfamoyl)-2-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The reaction can be represented as follows:
5-(diethylsulfamoyl)-2-methoxybenzoic acid+thionyl chloride→5-(diethylsulfamoyl)-2-methoxybenzoyl chloride+sulfur dioxide+hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 5-(diethylsulfamoyl)-2-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and potential biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(diethylsulfamoyl)-2-methoxybenzoic acid: The precursor to the acyl chloride.
5-(diethylsulfamoyl)-2-methoxybenzamide: Formed by reaction with amines.
5-(diethylsulfamoyl)-2-methoxybenzoate esters: Formed by reaction with alcohols.
Uniqueness
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride is unique due to the presence of both the diethylsulfamoyl and methoxy groups, which impart specific reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis and other applications.
Propriétés
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(13)15/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDRYDOHDKSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)
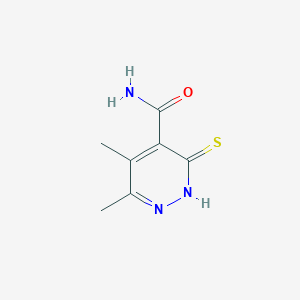
![[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)
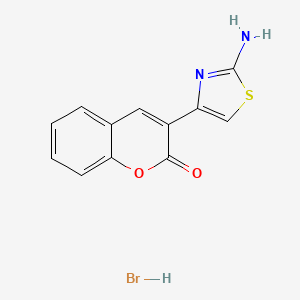
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
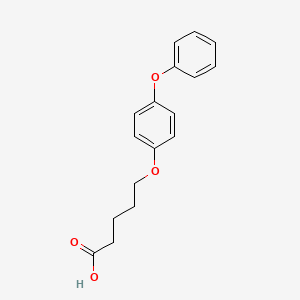
![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)
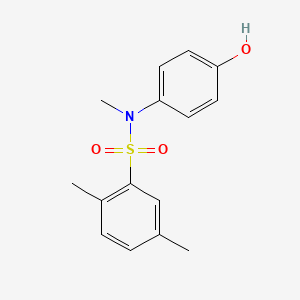
![2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B6143098.png)
![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)


